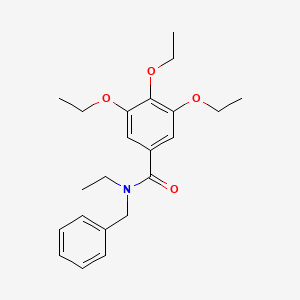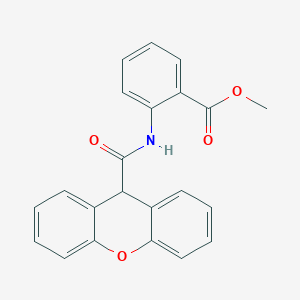![molecular formula C21H17IN4O2S B3510913 N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3510913.png)
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
概要
説明
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst like Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another approach includes the reductive acid-catalyzed rearrangement of 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones using Na2S2O4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of related quinoxaline derivatives often involves scalable processes such as catalytic hydrogenation, cyclization reactions, and functional group modifications under controlled conditions.
化学反応の分析
Types of Reactions
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the aniline moiety.
Substitution: Halogenation, alkylation, and acylation reactions are common for introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating and acylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
3-(3-Substituted indol-2-yl)quinoxalin-2-ones: Known for their anti-angiogenic and anticancer properties.
2-(Indol-2-yl)benzimidazoles: Exhibiting various pharmaceutical activities, including antimicrobial and antitumor effects.
Uniqueness
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodoanilino group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENXAPXZNYNBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-nitro-3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3510836.png)
![5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510849.png)
![N-[3-(butyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3510857.png)
![2-chloro-N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3510859.png)
![4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B3510876.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3510887.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B3510900.png)
![N-[(3,4-dichlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3510905.png)

![1,4-bis[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B3510920.png)
![Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzoate](/img/structure/B3510922.png)



